molecular formula C16H16O3 B1287441 2-(3-Benzyloxyphenyl)propionic acid CAS No. 56911-49-0

2-(3-Benzyloxyphenyl)propionic acid

Cat. No.: B1287441
CAS No.: 56911-49-0
M. Wt: 256.3 g/mol
InChI Key: QTVCXUJSHZJQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyloxyphenyl)propionic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of propionic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)propionic acid can be achieved through several methods. One common approach involves the reaction of 1-ethenyl-3-phenylmethoxybenzene with carbon dioxide in the presence of ethylmagnesium bromide and iron(II) chloride in tetrahydrofuran and diethyl ether under an inert atmosphere . The reaction proceeds through a regioselective pathway, yielding the desired product.

Another method involves the hydrolysis of 3-benzoylphenyl acetonitrile or its alkoxide, followed by methylation and subsequent hydrolysis to obtain 2-(3-benzoylphenyl)propionic acid . This method is more complex and involves multiple steps, including the formation of intermediates such as 3-benzoylphenyl-cyanoethyl acetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol.

Scientific Research Applications

2-(3-Benzyloxyphenyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)propionic acid involves its interaction with molecular targets and pathways related to inflammation and pain. The compound is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain. It may also modulate glucose metabolism by influencing insulin sensitivity and glucose production .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenylmethoxyphenyl)propanoic acid
  • 2-(3-Benzyloxyphenyl)propanoic acid
  • Methyl (3-benzyloxyphenyl)acetate

Uniqueness

2-(3-Benzyloxyphenyl)propionic acid is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an anti-inflammatory and analgesic agent compared to other similar compounds .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(16(17)18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCXUJSHZJQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615228
Record name 2-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56911-49-0
Record name 2-[3-(Benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.